molecular formula C14H20N2O3 B3060530 Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- CAS No. 49808-90-4

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-

Cat. No.: B3060530
CAS No.: 49808-90-4
M. Wt: 264.32 g/mol
InChI Key: REXYZBPHGWETIR-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- is a synthetic acetamide derivative featuring a phenoxy group at the 2-position of the acetamide backbone and a 4-morpholinylethyl moiety attached to the nitrogen atom. This structure combines a lipophilic phenoxy group with the polar morpholine ring, which may influence solubility, pharmacokinetics, and receptor interactions.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-14(12-19-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXYZBPHGWETIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198085
Record name Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49808-90-4
Record name Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- typically involves the reaction of 2-phenoxyacetamide with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 3c (N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide)
  • Structure : Differs in the substitution of the morpholinyl group with a 4-methoxyphenylethyl chain.
  • Activity : Exhibited moderate α-glucosidase inhibitory activity (IC50 = 74 µM) and reduced blood sugar by 24.6% in diabetic rat models .
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-Trichlorophenoxy)acetamide (CID55539)
  • Structure: Contains a 2,4,5-trichlorophenoxy group instead of a simple phenoxy.
  • Properties : The electron-withdrawing chlorine atoms increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
  • Application: No direct activity data provided, but chlorinated phenoxy groups are often associated with antimicrobial or pesticidal activity .
N-(2-(4-Morpholinyl)ethyl)-2-(3,4,5-Trimethoxyphenoxy)acetamide (CID47729)
  • Structure: Features a 3,4,5-trimethoxyphenoxy group.
  • Activity : Methoxy groups can improve binding to aromatic receptors (e.g., serotonin or melatonin receptors) due to increased electron density .
  • Synthesis : Prepared via nucleophilic substitution reactions, similar to methods described for chloroacetylated intermediates in and .

Physicochemical Properties

  • Water Solubility: Morpholinyl groups (pKa ~7.4) enhance solubility in physiological pH compared to methoxyphenyl or chlorophenoxy derivatives .
  • Lipophilicity: LogP values for morpholinyl-containing analogs are typically lower than those with halogenated or methoxy-substituted phenoxy groups, balancing membrane permeability and solubility .

Biological Activity

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine moiety attached to a phenoxy group, which is significant for its biological activity. The general structure can be represented as follows:

Acetamide N 2 4 morpholinyl ethyl 2 phenoxy \text{Acetamide N 2 4 morpholinyl ethyl 2 phenoxy }

Molecular Formula : C15_{15}H20_{20}N2_2O\

Molecular Weight : Approximately 260.34 g/mol

Research indicates that Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- may interact with various biological targets, including:

  • Sigma-1 Receptors : These receptors are implicated in several neurological processes and pain modulation. Compounds similar to Acetamide have shown analgesic effects by antagonizing sigma-1 receptors, suggesting that this compound may also possess similar properties .
  • Acetyl-CoA Carboxylases (ACCs) : ACCs are critical in lipid metabolism and are potential targets for treating metabolic disorders. Some derivatives of acetamides have been identified as inhibitors of ACCs, indicating a pathway for therapeutic applications in obesity and related conditions .

Biological Activity

The biological activity of Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- can be summarized in the following table:

Activity Description
Analgesic Effects Potential sigma-1 receptor antagonist leading to pain relief .
Herbicidal Activity The phenoxy group may contribute to herbicidal properties.
Metabolic Regulation Possible inhibitor of ACCs contributing to lipid metabolism regulation .

Case Studies and Research Findings

  • Sigma-1 Receptor Studies : In vitro studies have demonstrated that similar compounds exhibit significant binding affinity to sigma-1 receptors. This suggests that Acetamide could be a candidate for further development as an analgesic agent targeting these receptors.
  • Metabolic Syndrome Research : A study focused on acetamides revealed that specific structural modifications could enhance their activity against ACCs while also acting as PPAR agonists. This dual action presents a promising avenue for treating metabolic disorders such as obesity and type 2 diabetes .
  • Agricultural Applications : The unique chemical structure of Acetamide, particularly the presence of the phenoxy group, has been linked to herbicidal activity. This opens potential applications in agricultural settings where weed control is essential.

Q & A

Basic: What are the recommended synthetic routes for Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Coupling Reactions : React 2-phenoxyacetic acid with N-(2-aminoethyl)morpholine using a carbodiimide coupling agent (e.g., EDC/HOBt) to form the acetamide backbone .

Purification : Use column chromatography with a gradient elution system (e.g., ethyl acetate/hexane) to isolate intermediates.

Final Modification : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. For morpholine-containing analogs, ensure anhydrous conditions to prevent hydrolysis of the morpholine ring .
Key Considerations : Monitor reaction progress via TLC and confirm final product purity via HPLC (>95%) .

Basic: How to characterize Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for phenoxy), morpholine protons (δ 3.6–3.8 ppm for N-CH₂), and acetamide NH (δ 6.5–7.0 ppm, broad singlet) .
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and morpholine carbons (δ 45–65 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrate assays .
  • Antimicrobial Testing : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Structural Modifications :
    • Replace the morpholine ring with piperidine or thiomorpholine to assess ring size/sulfur effects .
    • Vary phenoxy substituents (e.g., electron-withdrawing groups like -NO₂) to study electronic effects on bioactivity .
  • Assay Selection : Test modified analogs in parallel with the parent compound using standardized assays (e.g., kinase inhibition, cytotoxicity) .
  • Data Analysis : Use statistical tools (e.g., PCA) to correlate structural changes with activity trends. For example, bulky substituents on the phenoxy group may reduce solubility but enhance target binding .

Advanced: What strategies resolve contradictions in solubility vs. bioactivity data?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility without altering pharmacophore activity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, which are cleaved in vivo .
  • Nanoformulations : Use liposomal encapsulation or PEGylation to maintain bioactivity while improving pharmacokinetics .
    Validation : Compare solubility (via shake-flask method) and bioactivity (e.g., IC₅₀) of modified vs. parent compounds .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to proposed targets (e.g., kinases) with morpholine oxygen forming H-bonds to catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Advanced: How to optimize synthetic yield while maintaining purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, solvent ratio) for the coupling step .
  • Continuous Flow Chemistry : Implement microreactors for precise control of reaction kinetics, reducing side products .
  • In-line Analytics : Employ PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .

Advanced: What techniques confirm stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Analyze degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-PDA .
  • Solid-State Stability : Perform accelerated stability testing (40°C/75% RH) with XRD to detect polymorphic changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Reactant of Route 2
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Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-

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